2-(2,5-DIMETHYLFURAN-3-AMIDO)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,3-OXAZOLE-4-CARBOXAMIDE
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Overview
Description
2-(2,5-DIMETHYLFURAN-3-AMIDO)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,3-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound contains furan, thiadiazole, and oxazole rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYLFURAN-3-AMIDO)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,3-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the carboxamido group. The thiadiazole ring is then synthesized, and the ethylthio group is added. Finally, the oxazole ring is formed, and the carboxamide group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiadiazole rings.
Reduction: Reduction reactions could occur at the carboxamido and oxazole groups.
Substitution: The compound may participate in substitution reactions, especially at the ethylthio group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethylfuran-3-carboxamido)-N-(5-methylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
- 2-(2,5-dimethylfuran-3-carboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide
Uniqueness
The unique combination of furan, thiadiazole, and oxazole rings in 2-(2,5-DIMETHYLFURAN-3-AMIDO)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,3-OXAZOLE-4-CARBOXAMIDE sets it apart from similar compounds. This structure may confer specific chemical reactivity and biological activity that are not present in other compounds.
Properties
IUPAC Name |
2-[(2,5-dimethylfuran-3-carbonyl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c1-4-25-15-20-19-14(26-15)18-12(22)10-6-23-13(16-10)17-11(21)9-5-7(2)24-8(9)3/h5-6H,4H2,1-3H3,(H,16,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITMSKXHBXWUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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